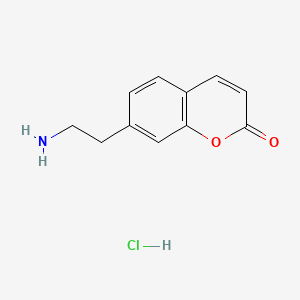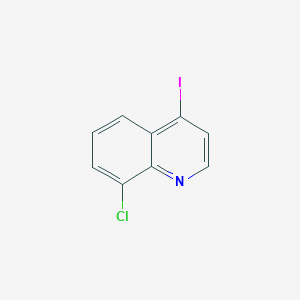
8-Chloro-4-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 8th and 4th positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Chloro-4-iodoquinoline can be synthesized through several methods. One common approach involves the reaction of 8-iodo-1H-quinolin-4-one with trichlorophosphate (POCl3) in the presence of catalytic anhydrous N,N-dimethylformamide (DMF). The mixture is refluxed for one hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those described in laboratory settings. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Chloro-4-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in developing antimicrobial and anticancer agents.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. While detailed studies on this compound are limited, similar quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Clioquinol: A related compound with antifungal and antibacterial properties.
7-Chloro-4-iodoquinoline: Another derivative with similar structural features but different substitution patterns
Uniqueness: 8-Chloro-4-iodoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (chlorine and iodine) at specific positions on the quinoline ring makes it a valuable compound for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C9H5ClIN |
|---|---|
Peso molecular |
289.50 g/mol |
Nombre IUPAC |
8-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
Clave InChI |
OJUZXXUGBXIEAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)
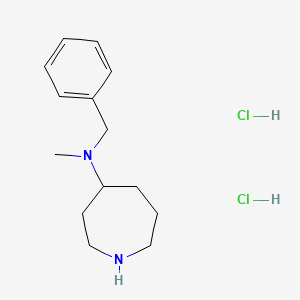
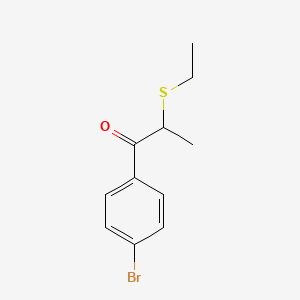
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
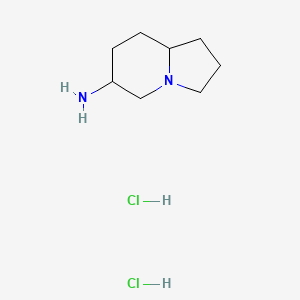
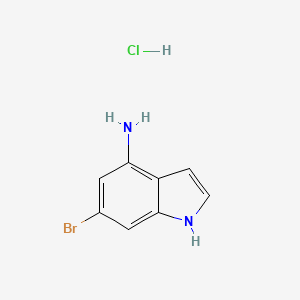
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
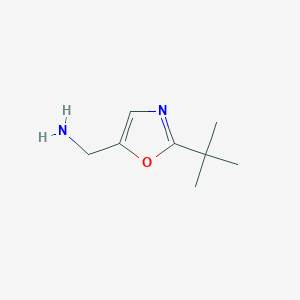
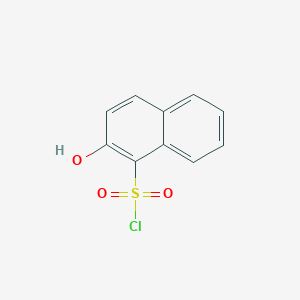
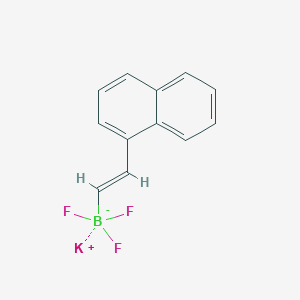
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)

